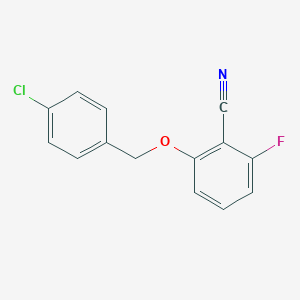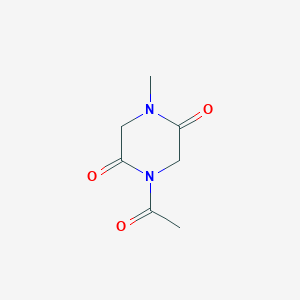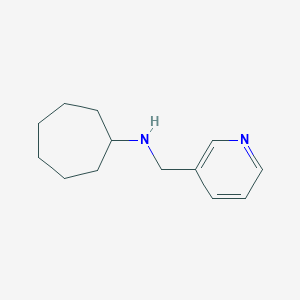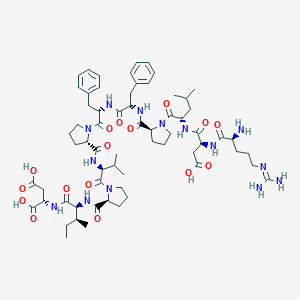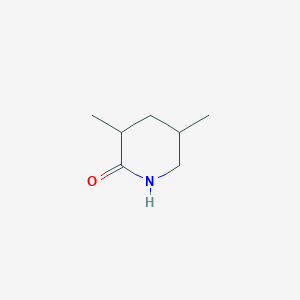![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VP3.15 (dihydrobromide) is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3. It has shown significant neuroprotective and neuroreparative activities, making it a promising candidate for the treatment of neurodegenerative diseases such as multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VP315 (dihydrobromide) involves the formation of a heterocyclic structure from a series of organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of VP3.15 (dihydrobromide) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: VP3.15 (dihydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromide ions can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of VP3.15 (dihydrobromide) with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
VP3.15 (dihydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 7 and glycogen synthase kinase 3.
Biology: Investigated for its effects on cellular signaling pathways and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly multiple sclerosis, due to its neuroprotective and neuroreparative properties.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative and inflammatory diseases
Mechanism of Action
VP3.15 (dihydrobromide) exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3. This dual inhibition leads to reduced neuroinflammation and promotes neurogenesis and remyelination. The compound targets specific molecular pathways involved in neurodegeneration, making it effective in preserving neuronal and myelin integrity .
Comparison with Similar Compounds
- Cyanoacetohydrazide
- Bikinin
- GNF4877
- Indirubin
- 9-Hydroxycanthin-6-one
- (E/Z)-GSK-3β inhibitor 1
- Dehydroglyasperin D
- GSK-3β inhibitor 3
Comparison: VP3.15 (dihydrobromide) is unique due to its dual inhibition of phosphodiesterase 7 and glycogen synthase kinase 3, which provides a combined anti-inflammatory and neuroreparative effect. This dual action sets it apart from other compounds that typically target only one of these enzymes .
Properties
CAS No. |
179686-00-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
InChI Key |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
Canonical SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
Synonyms |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


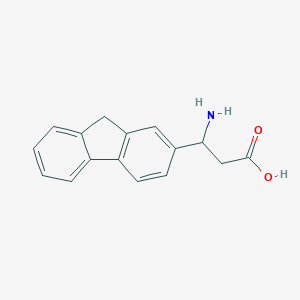
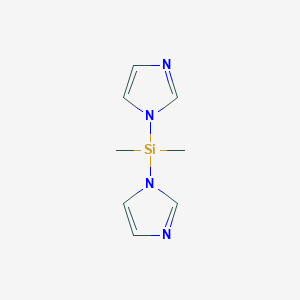
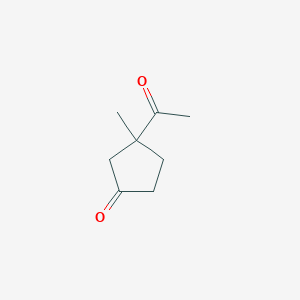
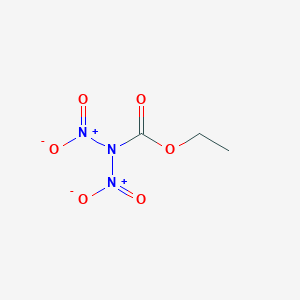
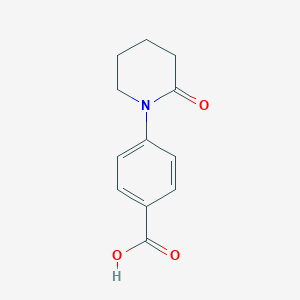
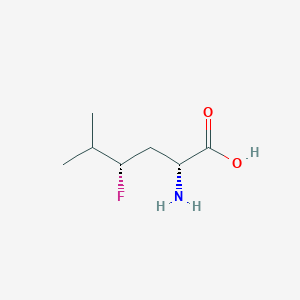
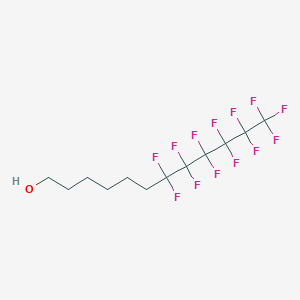
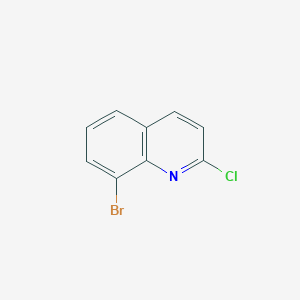
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
